2,4,6-Tris(pentafluorophenyl)-1,3,5-triazine
Overview
Description
2,4,6-Tris(pentafluorophenyl)-1,3,5-triazine is a useful research compound. Its molecular formula is C21F15N3 and its molecular weight is 579.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been shown to interact with intramolecular charge transfer (ict) interactions of donor–acceptor (d–a) molecules .
Mode of Action
The compound’s mode of action involves controlling the ICT interactions of D–A molecules . This is achieved by incorporating different quantities of diphenylamine (DPA) units into the tris (2,4,6-trichlorophenyl)methyl (TTM) radicals from various directions . The effects of the donor number and the substitution position on the ICT interactions and the photothermal conversion performance are investigated .
Biochemical Pathways
The compound’s interaction with ict interactions suggests it may influence pathways involving charge transfer and photothermal conversion .
Result of Action
The compound’s action results in changes to the ICT interactions and photothermal conversion performance . Specifically, when multi-DPA units are introduced on the unilateral arm of the TTM unit, the absorption maximum red shifts . This contributes to the compound’s photothermal conversion, with efficiencies of 41% and 50% achieved for certain variants .
Action Environment
The compound’s photothermal conversion performance suggests that light exposure could be a significant environmental factor .
Properties
IUPAC Name |
2,4,6-tris(2,3,4,5,6-pentafluorophenyl)-1,3,5-triazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21F15N3/c22-4-1(5(23)11(29)16(34)10(4)28)19-37-20(2-6(24)12(30)17(35)13(31)7(2)25)39-21(38-19)3-8(26)14(32)18(36)15(33)9(3)27 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXHTOROHGVBMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)C2=NC(=NC(=N2)C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21F15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20569765 | |
Record name | 2,4,6-Tris(pentafluorophenyl)-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20569765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
579.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160248-96-4 | |
Record name | 2,4,6-Tris(pentafluorophenyl)-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20569765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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